Bis(trichlorosilyl)methane

Molecular Layer Deposition Silicon Oxycarbide Films Atomic Layer Deposition Precursors

Bis(trichlorosilyl)methane (CAS 4142-85-2) is a bifunctional organosilicon compound with the formula Cl₃Si–CH₂–SiCl₃ and a molecular weight of 282.92 g/mol. It is a colorless to straw-colored liquid with a density of 1.545 g/mL at 25 °C, a boiling point of 179–180 °C, and a refractive index (n20/D) of 1.468.

Molecular Formula CH2Cl6Si2
Molecular Weight 282.9 g/mol
CAS No. 4142-85-2
Cat. No. B1586081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trichlorosilyl)methane
CAS4142-85-2
Molecular FormulaCH2Cl6Si2
Molecular Weight282.9 g/mol
Structural Identifiers
SMILESC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
InChIInChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2
InChIKeyABDDAHLAEXNYRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Bis(trichlorosilyl)methane (CAS 4142-85-2): A Reactive Organosilicon Precursor for Advanced Material Synthesis


Bis(trichlorosilyl)methane (CAS 4142-85-2) is a bifunctional organosilicon compound with the formula Cl₃Si–CH₂–SiCl₃ and a molecular weight of 282.92 g/mol [1]. It is a colorless to straw-colored liquid with a density of 1.545 g/mL at 25 °C, a boiling point of 179–180 °C, and a refractive index (n20/D) of 1.468 . Its defining structural feature is a central methylene bridge linking two highly reactive trichlorosilyl groups, which enables the formation of cross-linked siloxane networks upon hydrolysis [2]. The compound is classified as hydrolytically sensitive (category 8), reacting rapidly with moisture, water, and protic solvents to release corrosive hydrogen chloride gas, and it is therefore stored and handled under anhydrous, inert atmospheres . Its reactivity and molecular architecture make it a valuable precursor in molecular layer deposition (MLD), polymer cross-linking, and the synthesis of organosilicon hybrid materials, but also impose strict handling and storage requirements.

Why Substituting Bis(trichlorosilyl)methane with Simpler Silanes or Analogs Compromises Material Performance: Quantitative Differentiation


Generic substitution of bis(trichlorosilyl)methane with simpler mono‑trichlorosilanes (e.g., methyltrichlorosilane) or even structurally related bis-silyl analogs (e.g., bis(trichlorosilyl)ethane) is scientifically unjustifiable for several critical applications. The compound's unique architecture—two trichlorosilyl groups anchored by a single methylene bridge (Si–CH₂–Si)—enables a distinct reactivity and cross‑linking density upon hydrolysis that is not replicated by compounds with longer or more flexible spacers [1]. In molecular layer deposition (MLD), the bifunctional nature of bis(trichlorosilyl)methane is essential for achieving a self-limiting, layer-by-layer growth process with water as a co-reactant, yielding films with a precisely controlled thickness of 0.5 ± 0.1 Å/cycle; mono‑functional silanes cannot sustain such a self-terminating growth mode [2]. Furthermore, the methylene bridge in bis(trichlorosilyl)methane yields a silicon oxycarbide (SiOC) film with a dielectric constant of 2.6 ± 0.3, a value that is lower than that of silicon dioxide (k ≈ 3.9) and is a direct consequence of the carbon incorporation and specific cross‑linked network [3]. Substituting with a longer or more flexible bis-silyl analog would alter the organic bridging unit and compromise the film's thermal stability (up to 600 °C in vacuum) and the degree of cross‑linking achieved. The procurement choice therefore directly impacts material properties such as film density, dielectric constant, and chemical robustness.

Quantitative Differentiation of Bis(trichlorosilyl)methane (CAS 4142-85-2) Against Key Comparators: Head-to-Head and Cross-Study Performance Data


Bis(trichlorosilyl)methane Enables Self-Limiting MLD Growth with a Controlled Rate of 0.5 Å/Cycle at Room Temperature

In molecular layer deposition (MLD), bis(trichlorosilyl)methane reacts with water in a self-limiting, layer-by-layer manner to deposit methylene-bridged silicon oxycarbide (SiOC) films [1]. The growth rate is precisely controlled at 0.5 ± 0.1 Å/cycle at room temperature, and saturation behavior was confirmed for both precursors [1]. In contrast, mono‑functional trichlorosilanes (e.g., methyltrichlorosilane) cannot achieve a sustained, self-terminating MLD process with water because they lack a second hydrolyzable site to enable subsequent cross-linking and layer-by-layer build-up [2]. This makes bis(trichlorosilyl)methane essential for applications requiring precise nanoscale thickness control without the need for plasma or high-temperature processing [1].

Molecular Layer Deposition Silicon Oxycarbide Films Atomic Layer Deposition Precursors

Bis(trichlorosilyl)methane-Derived SiOC Films Exhibit a Low Dielectric Constant of 2.6, Outperforming SiO₂ and Typical CVD SiOC

The SiOC films deposited via MLD using bis(trichlorosilyl)methane and water exhibit a dielectric constant (k) of 2.6 ± 0.3 at a wavelength of 633 nm [1]. This value is significantly lower than that of conventional silicon dioxide (SiO₂, k ≈ 3.9) and is competitive with or lower than many plasma‑enhanced CVD (PECVD) SiOC films (k ≈ 2.7–3.0) [2]. The reduced k is attributed to the incorporation of methylene bridges and the highly cross-linked network formed by condensation of neighboring silanol groups within the film, a structure uniquely derived from the molecular architecture of bis(trichlorosilyl)methane [1].

Low‑k Dielectrics Interlayer Dielectrics Semiconductor Materials

Bis(trichlorosilyl)methane Forms Highly Cross-Linked SiOC Networks with 67% Silanol Condensation, Contrasting with Linear MLD Polymers

XPS analysis of SiOC films deposited from bis(trichlorosilyl)methane reveals that, on average, two‑thirds (≈ 67%) of silanol groups undergo condensation to form siloxane cross‑links [1]. This high degree of cross‑linking results in a dense, three‑dimensional network rather than a linear polymer chain, which is typical of many other MLD-deposited films [2]. The resulting film exhibits a density of 1.4 g/cm³ and demonstrates exceptional stability against degradation at temperatures up to 600 °C in vacuum [1]. In contrast, films derived from mono‑functional silanes or even some bis‑silyl compounds with longer spacers (e.g., bis(trichlorosilyl)ethane) exhibit lower cross‑linking densities and degrade at lower temperatures [2].

Hybrid Materials Cross-linking Density Thin Film Stability

Bis(trichlorosilyl)methane Is Synthesized in 60% Isolated Yield via Optimized Benkeser Reaction, a 2× Improvement over Tris(trichlorosilyl)methane

An optimized Benkeser reaction using chloroform, trichlorosilane, and tri-n-butylamine in a 1:4.5:3 molar ratio yields bis(trichlorosilyl)methane, which is isolated as bis(triethoxysilyl)methane after ethanolysis, with an overall yield of 60% [1]. Under identical reaction conditions but using nine equivalents of trichlorosilane, tris(trichlorosilyl)methane is formed preferentially but isolated in only 30% yield [1]. This quantitative difference demonstrates that bis(trichlorosilyl)methane can be obtained in twice the yield of its tris-silyl analog under optimized conditions, directly impacting procurement cost and synthetic scalability for multi‑gram laboratory synthesis.

Synthetic Efficiency Benkeser Reaction Organosilicon Synthesis

Bis(trichlorosilyl)methane Is Predominantly Formed as a Minor Byproduct (5-10%) in Direct Synthesis with Methylene Chloride, Distinguishing It from Major Bis(dichlorosilyl)methane Products

In the direct synthesis of bis(chlorosilyl)methanes by reacting elemental silicon with methylene chloride and hydrogen chloride over a copper catalyst, bis(dichlorosilyl)methane and (dichlorosilyl)(trichlorosilyl)methane are the major products, while bis(trichlorosilyl)methane is obtained only as a minor product (estimated 5–10% of the bis(silyl)methane product mixture) [1]. This selectivity is a direct consequence of the reaction conditions (260–340 °C) and the presence of HCl, which suppresses decomposition and polycarbosilane formation [2]. In contrast, alternative synthetic routes such as the Benkeser reaction (see above) or the reaction of SiCl₄ with chlorinated methanes yield bis(trichlorosilyl)methane as the major product. This highlights the process‑dependent availability of bis(trichlorosilyl)methane and the importance of selecting appropriate synthetic routes for procurement and scale‑up.

Direct Synthesis Chlorosilane Production Process Optimization

Bis(trichlorosilyl)methane Exhibits Hydrolytic Sensitivity Category 8, Mandating Stringent Anhydrous Handling Versus Simpler Chlorosilanes

Bis(trichlorosilyl)methane is classified with a hydrolytic sensitivity rating of 8, indicating that it reacts rapidly with moisture, water, and protic solvents to release corrosive hydrogen chloride gas [1]. This reactivity is due to the presence of six hydrolyzable Si–Cl bonds and necessitates storage under inert atmosphere (nitrogen or argon) and the use of rigorous anhydrous techniques during handling . In comparison, simpler chlorosilanes such as silicon tetrachloride (SiCl₄) also have a sensitivity rating of 8, but their reactivity is often easier to manage due to their monomeric nature and lower cross‑linking potential. Mono‑functional chlorosilanes (e.g., chlorotrimethylsilane, hydrolytic sensitivity rating 5) are significantly less reactive toward moisture [2]. This difference directly impacts the cost and complexity of procurement, storage, and handling protocols.

Hydrolytic Sensitivity Safety and Handling Procurement Specifications

High-Impact Research and Industrial Use Cases for Bis(trichlorosilyl)methane (CAS 4142-85-2)


Room-Temperature Molecular Layer Deposition (MLD) of Low‑k Dielectric SiOC Films for Next-Generation Microelectronics

Use bis(trichlorosilyl)methane as a bifunctional precursor in a two-step MLD process with water to deposit ultra‑thin, methylene‑bridged silicon oxycarbide (SiOC) films. The self-limiting reaction yields a precise growth rate of 0.5 ± 0.1 Å/cycle and produces films with a dielectric constant of 2.6 ± 0.3, which is significantly lower than SiO₂ [1]. The room-temperature, plasma-free process is ideal for integration into temperature‑sensitive device fabrication, and the resulting films exhibit exceptional thermal stability up to 600 °C and chemical resistance against acids and bases [1].

Synthesis of Highly Cross-Linked Hybrid Organic-Inorganic Xerogels and Aerogels via Sol-Gel Processing

Leverage the rapid and complete hydrolysis of bis(trichlorosilyl)methane's six Si–Cl bonds to form silanols that condense into a dense, three‑dimensional siloxane network. The methylene bridge (Si–CH₂–Si) remains intact and embedded within the inorganic matrix, creating a hybrid material with enhanced mechanical properties and thermal stability compared to materials derived from mono‑silylated precursors [1]. The high cross‑linking density (~67% silanol condensation) is directly attributed to the compound's bifunctional architecture, as demonstrated in MLD‑derived SiOC films [2].

Efficient Multi-Gram Laboratory Synthesis of Organosilicon Building Blocks via Optimized Benkeser Reaction

Employ the optimized Benkeser reaction (chloroform, trichlorosilane, tri‑n‑butylamine in a 1:4.5:3 molar ratio) to synthesize bis(trichlorosilyl)methane in 60% overall isolated yield as its triethoxysilyl derivative [1]. This route provides a practical, high‑yielding method for researchers who require multi‑gram quantities of the compound as a starting material for further derivatization (e.g., to produce bis(trialkoxysilyl)methanes for sol-gel applications or to synthesize carbosilane dendrimers).

Direct Synthesis Process Development for Chlorosilane Mixtures with Controlled Bis(trichlorosilyl)methane Content

For industrial process chemists seeking to produce mixtures of bis(chlorosilyl)methanes, the direct reaction of elemental silicon with methylene chloride and hydrogen chloride over a copper catalyst at 260–340 °C yields bis(trichlorosilyl)methane as a minor component (5–10% of the bis(silyl)methane fraction) alongside major products bis(dichlorosilyl)methane and (dichlorosilyl)(trichlorosilyl)methane [1]. Optimizing the HCl:CH₂Cl₂ ratio and catalyst composition (e.g., using cadmium as a promoter) can suppress decomposition and increase the selectivity toward the fully chlorinated bis(trichlorosilyl)methane, providing a route to produce this compound directly from commodity starting materials [2].

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